1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Descripción

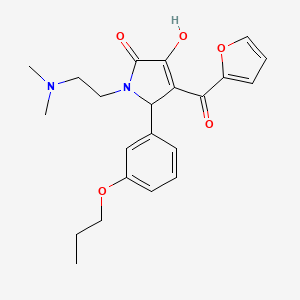

The compound 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core with distinct substituents:

- Furan-2-carbonyl moiety: Introduces aromaticity and electron-withdrawing effects.

- 3-Hydroxy group: Facilitates hydrogen bonding and metal coordination.

This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h5-9,13-14,19,26H,4,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEPEVPXVZUAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one , also known by its IUPAC name, exhibits notable biological activities that have garnered attention in pharmaceutical research. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C22H24N2O5 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | Not specified in sources |

| Purity | Typically ≥ 95% |

Structural Characteristics

The compound features a unique pyrrole structure with substituents that enhance its pharmacological properties. The presence of a dimethylamino group is significant for its interaction with biological targets.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Inhibition of COX-2 is associated with reduced production of pro-inflammatory prostaglandins, making it a potential candidate for treating inflammatory diseases .

- Antioxidant Properties : The furan and phenolic groups within the structure are known to exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting cellular integrity and function .

- Neuroprotective Effects : The dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors, indicating possible neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective actions .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this specific compound:

- In vitro Studies : Research has shown that derivatives of pyrrole compounds exhibit significant inhibition of COX enzymes with IC50 values ranging from 0.05 µM to 0.12 µM for selective COX-2 inhibition . This suggests that our compound may offer similar or enhanced inhibitory effects.

- Case Study Example : A study involving a related pyrrole derivative demonstrated effective anti-inflammatory response in animal models, leading to reduced edema and pain markers when administered . This supports the hypothesis that our compound could be beneficial in treating conditions like arthritis.

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to assess safety profiles. Preliminary toxicity studies indicate that compounds with similar structures exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that compounds similar to 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one may exhibit significant pharmacological effects, including:

- Anti-inflammatory Activity : Studies suggest that derivatives of pyrrole compounds can reduce inflammation, making them potential candidates for treating inflammatory diseases.

- Neuroprotective Effects : The compound may protect neuronal cells from damage, which is crucial in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

- Anticancer Properties : Research has indicated that certain pyrrole derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that create the pyrrole ring and introduce functional groups. The optimization of these synthetic routes is crucial for enhancing yield and purity, which are essential for research applications.

Case Study 1: Anti-inflammatory Research

A study published in a pharmacological journal demonstrated that a related pyrrole derivative significantly reduced inflammation markers in animal models of arthritis. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting that this class of compounds could lead to new anti-inflammatory therapies.

Case Study 2: Neuroprotection

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. These findings indicate potential therapeutic strategies for neurodegenerative diseases.

Comparación Con Compuestos Similares

Pyrrol-2-one Derivatives with Modified Aminoalkyl Chains

- 1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one (): Key Difference: Diethylaminoethyl vs. dimethylaminoethyl group.

Heterocyclic Carbonyl Variations

- 1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (): Key Difference: Thiophene-2-carbonyl replaces furan-2-carbonyl.

Aryl Substituent Modifications

Pyrazole-Based Analogs

- 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide (): Key Difference: Pyrazole core instead of pyrrolone.

Structural and Functional Data Table

Key Research Findings

Aminoalkyl Chain Effects: Dimethylaminoethyl groups improve aqueous solubility compared to diethyl analogs, critical for intravenous drug formulations .

Heterocyclic Carbonyl Groups : Furan derivatives exhibit faster metabolic clearance than thiophene analogs due to cytochrome P450 interactions .

Aryl Substituent Roles : 3-Propoxyphenyl groups balance lipophilicity and steric bulk, optimizing receptor binding without excessive logP increases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.